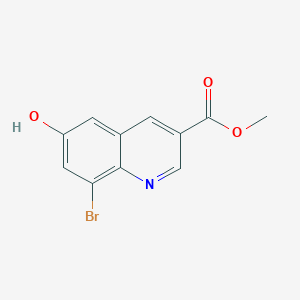![molecular formula C9H8N2O B14036155 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and oxazine precursors.
Formation of the Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using reagents such as ethynyl magnesium bromide.
Cyclization: The final step involves cyclization to form the fused ring structure, which can be achieved under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
化学反応の分析
Types of Reactions
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring.
Substitution: Substitution reactions, particularly at the ethynyl group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the ethynyl position.
科学的研究の応用
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
作用機序
The mechanism by which 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The ethynyl group may play a crucial role in binding to these targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Uniqueness
Compared to similar compounds, 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine stands out due to the presence of the ethynyl group, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
7-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C9H8N2O/c1-2-7-5-8-9(11-6-7)12-4-3-10-8/h1,5-6,10H,3-4H2 |
InChIキー |
FFDFLEAMTRKUKU-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC2=C(N=C1)OCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)









